4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . Another method involves refluxing thieno[2,3-b]pyridine 7-oxide with acetic anhydride followed by hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include stannous chloride dihydrate for reductive cyclization , acetic anhydride for refluxing , and other standard reagents for oxidation and substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted and reduced derivatives of this compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its chemical structure and the specific biological system being studied . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylic acid can be compared with other similar compounds, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives . These compounds share similar fused ring systems but differ in their chemical properties and potential applications. The uniqueness of this compound lies in its specific ring structure and the presence of the oxo and carboxylic acid functional groups, which confer distinct reactivity and potential for diverse applications.
List of Similar Compounds
Properties
CAS No. |
2751620-77-4 |
---|---|
Molecular Formula |
C8H5NO3S |
Molecular Weight |
195.2 |
Purity |
95 |
Origin of Product |
United States |
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